molecular formula C24H41NO2 B010763 Octadecyl isonicotinate CAS No. 103225-02-1

Octadecyl isonicotinate

Cat. No. B010763
M. Wt: 375.6 g/mol
InChI Key: VXDJNEIVBJLMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octadecyl derivatives, such as octadecyl acrylate and octadecyl methacrylate, has been achieved through methods like atom transfer radical polymerization (ATRP) and direct esterification. For instance, well-defined homopolymers and copolymers from octadecyl acrylate and octadecyl methacrylate have been synthesized using ATRP, showcasing controlled molar mass and composition (Qin et al., 2003). Direct esterification techniques have also been employed, utilizing octadecyl alcohol and acrylic or methacrylic acid with catalysts to achieve high conversion rates (Zhao, 2000; Zhao-zheng, 2001).

Molecular Structure Analysis

The molecular structure of octadecyl derivatives has been extensively analyzed using techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). These analytical methods confirm the successful synthesis and structural integrity of the octadecyl compounds, providing insights into their molecular configurations and functional groups.

Chemical Reactions and Properties

Octadecyl derivatives participate in various chemical reactions, forming complex structures and exhibiting unique properties. For example, the tandem cyclization of ethyl isonicotinate with cyanoacetylenic alcohols under mild conditions leads to novel polycondensed heterocyclic systems, highlighting the reactive versatility of isonicotinate and its derivatives (Trofimov et al., 2012).

Physical Properties Analysis

The physical properties of octadecyl derivatives, such as octadecyl acrylate and octadecyl methacrylate copolymers, are characterized by analyses like differential scanning calorimetry (DSC) and gel permeation chromatography (GPC). These studies reveal the thermal and molecular weight characteristics of the polymers, essential for understanding their potential applications in materials science.

Chemical Properties Analysis

The chemical properties of octadecyl derivatives are influenced by their synthesis and molecular structure. For instance, the introduction of octadecyl groups into polymers affects their surface energy, adsorption behavior, and stability in various chemical environments. Research on microencapsulated n-octadecane with polyurea shells demonstrates how octadecyl derivatives can enhance phase change properties and encapsulation efficiency, indicating their utility in energy storage and thermal regulation applications (Zhang & Wang, 2009).

Scientific Research Applications

  • Surface Modification and Dispersion of Cellulose Nanoparticles : Siqueira, Bras, and Dufresne (2010) found that surface chemical modification with n-octadecyl isocyanate allows dispersion of cellulose nanoparticles in organic solvents, enabling the processing of nanocomposite films for a broad range of polymeric matrices (Siqueira, Bras, & Dufresne, 2010).

  • Separation and Analysis in Chromatography : Research by Ugland et al. (1981) and Szepesi & Gazdag (1981) demonstrated the efficacy of octadecyl columns in high-performance liquid chromatography (HPLC) for separating chlorinated phenols and insulins, respectively. These columns offered superior separation, stability, and speed (Ugland et al., 1981); (Szepesi & Gazdag, 1981).

  • Extraction of Organic Compounds from Water : Junk and Richard (1988) showed that octadecyl bonded to porous silica can effectively extract organic compounds from water, achieving average recoveries of over 85% for pesticides and polycyclic materials (Junk & Richard, 1988).

  • Capillary Electrochromatography : Zhang and Rassi (1998, 1999) explored the use of novel octadecylsulfonated silica (ODSS) stationary phases in capillary electrochromatography for fast and consistent electroosmotic flow, effective for separating nucleosides and bases (Zhang & Rassi, 1998); (Zhang & El Rassi, 1999).

  • pH Electrode Development : Oesch et al. (1987) developed a miniaturized pH electrode based on octadecyl isonicotinate, effective in the pH range of 0 to 4 and with a lifetime of at least five months, useful for intraluminal measurements in the upper gastrointestinal tract (Oesch, Brzózka, Xu, & Simon, 1987).

  • Gas Chromatographic Analyses : Akapo (1995) found that micropacked columns with polymeric n-octadecyl packings provided better retention characteristics for light hydrocarbons and were usable at temperatures up to 250°C without significant loss in efficiency, useful for planetary atmosphere analyses (Akapo, 1995).

  • NMR Signal Delineation : Nidiry (2012) utilized HSQC to delineate 1H NMR and 13C NMR signals of octadecyl derivatives, aiding in confirming their isomerization (Nidiry, 2012).

properties

IUPAC Name

octadecyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDJNEIVBJLMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333726
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl isonicotinate

CAS RN

103225-02-1
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
PC Hauser, TJ Cardwell, RW Cattrall, SS Tan… - Analytica Chimica …, 1989 - Elsevier
… One of these is based on the neutral carrier tridodecylamine and the other on octadecyl isonicotinate, … [ 41, tridodecylamine and octadecyl isonicotinate, have pK values of 10.6 and 3.6, …
Number of citations: 14 www.sciencedirect.com
SN Faisal, CM Pereira, S Rho, HJ Lee - Physical Chemistry Chemical …, 2010 - pubs.rsc.org
… In order to enhance the selectivity of proton sensing, a proton selective ionophore, octadecyl isonicotinate (ETH1778), was incorporated into the organic gel layer and their …
Number of citations: 45 pubs.rsc.org
MG Ivan, S Wiegersma, J Sweelssen, M Saalmink… - 2011 - ieeexplore.ieee.org
… DOS was not detected in solution, nor have been detected octadecyl isonicotinate and the … Based on these findings, we selected DOS and octadecyl isonicotinate for the experiments …
Number of citations: 4 ieeexplore.ieee.org
U Oesch, Z Brzózka, A Xu, W Simon - Medical and Biological Engineering …, 1987 - Springer
… The proposed solvent polymeric membrane contains octadecyl isonicotinate (ETH 1778) as the neutral carrier for H +. Fig. 1 shows the electrode function of the H+-selective electrode …
Number of citations: 25 link.springer.com
C Espadas-Torre, E Bakker, S Barker… - Analytical …, 1996 - ACS Publications
… Figure 3a−c shows the effect of surfactant addition on the calibration curves of membranes based on the mobile ionophores TDDA, ETH 2439, and octadecyl isonicotinate, with …
Number of citations: 50 pubs.acs.org
R Sharma, M Geranpayehvaghei, F Ejeian, A Razmjou… - Talanta, 2021 - Elsevier
Nano structured ion-selective membranes (ISMs) are very attractive materials for a wide range of sensing and ion separation applications. The present review focuses on the design …
Number of citations: 16 www.sciencedirect.com
S Cabiddu, GF Pedulli, C Zannoni - Molecular Crystals and Liquid …, 1981 - Taylor & Francis
… n- Octadecyl isonicotinate. The same procedure described for n-decyl isonicotinate was employed but extending the reaction time between the acyl chloride and I-octadecanol up to a …
Number of citations: 3 www.tandfonline.com
P Upreti, LE Metzger, P Bühlmann - Talanta, 2004 - Elsevier
… Laboratories (Kumamoto, Japan); bis(2-ethylhexyl) sebacate (DOS) and poly(vinyl chloride) (PVC) from Fluka (Buchs, Switzerland); tridodecylamine (R 3 N) and octadecyl isonicotinate (…
Number of citations: 38 www.sciencedirect.com
EN Samsonova, VM Lutov, KN Mikhelson - Journal of Solid State …, 2009 - Springer
… In most cases, the ionophores in these pH-selective electrodes were of amine nature with few exceptions, like electrode based on octadecyl isonicotinate ionophore suitable for gastric …
Number of citations: 19 link.springer.com
R Akter, DWM Arrigan - Analytical chemistry, 2016 - ACS Publications
A label-free electrochemical strategy for the detection of a cancer biomarker, prostate specific membrane antigen (PSMA), at picomolar concentrations without the use of antibodies, was …
Number of citations: 13 pubs.acs.org

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